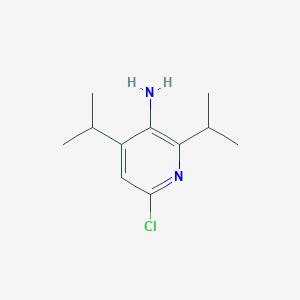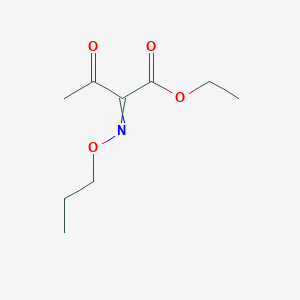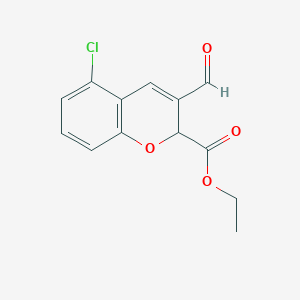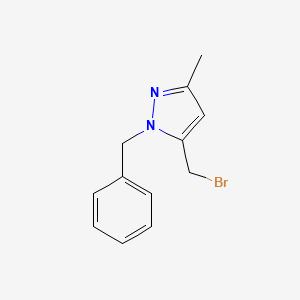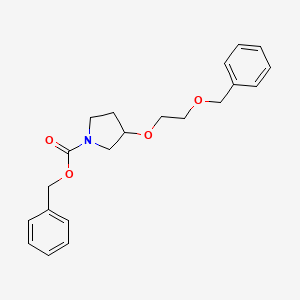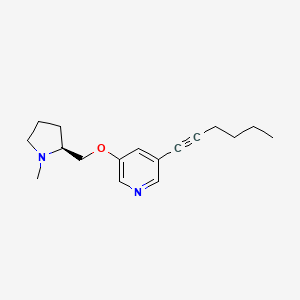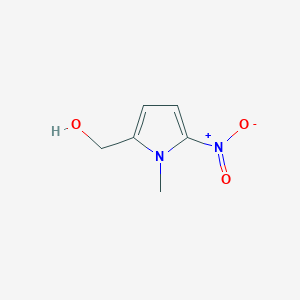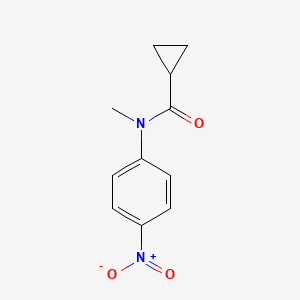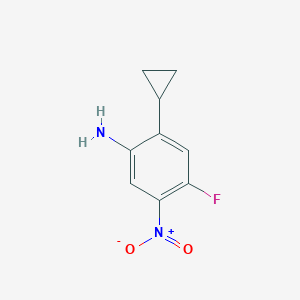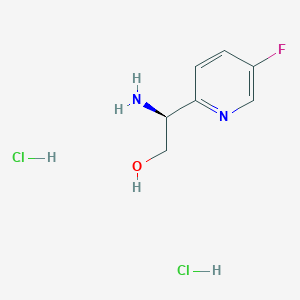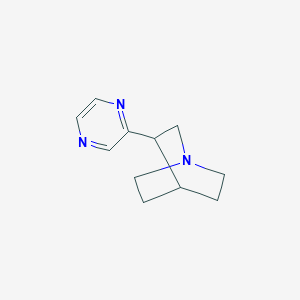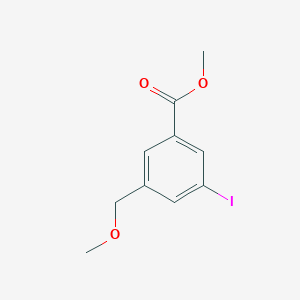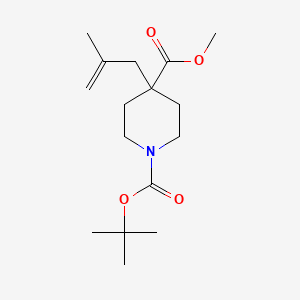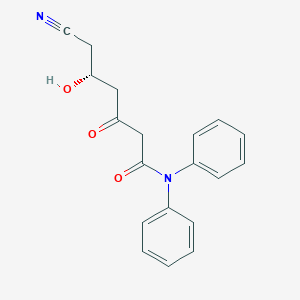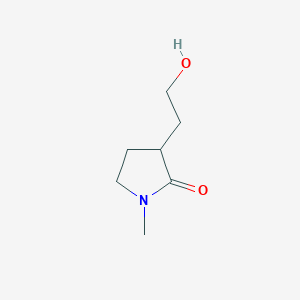
3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one is a chemical compound with a pyrrolidinone ring structure substituted with a hydroxyethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-2-pyrrolidinone with ethylene oxide under basic conditions. The reaction typically requires a catalyst such as potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the hydroxyethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of heterogeneous catalysts can also be employed to enhance the reaction rate and selectivity. The final product is usually purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Oxoethyl)-1-methyl-2-pyrrolidinone.
Reduction: Formation of this compound with a reduced pyrrolidinone ring.
Substitution: Formation of various substituted pyrrolidinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group allows for hydrogen bonding and interactions with biological molecules, which can influence the compound’s bioactivity. The pyrrolidinone ring structure provides stability and enhances the compound’s ability to penetrate biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-2-pyrrolidinone: Lacks the hydroxyethyl group, making it less hydrophilic.
2-Hydroxyethyl-2-pyrrolidinone: Lacks the methyl group, affecting its chemical properties and reactivity.
3-(2-Hydroxyethyl)-2-pyrrolidinone: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness
3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one is unique due to the presence of both the hydroxyethyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and interactions with various biological and chemical systems.
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
3-(2-hydroxyethyl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-8-4-2-6(3-5-9)7(8)10/h6,9H,2-5H2,1H3 |
Clé InChI |
JCNSBWCEHSJXTF-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C1=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


